N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide
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Overview
Description
N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is a complex organic compound that features a cyanocyclohexyl group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methoxyphenyl group: This step may involve the use of methoxy-substituted benzoyl chloride or similar reagents.
Attachment of the cyanocyclohexyl group: This can be done through nucleophilic substitution reactions involving cyanocyclohexyl halides.
Final coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: Halides, nucleophiles, electrophiles, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propanamide
- N-(1-Cyanocyclohexyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide
Uniqueness
N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, binding affinity, or specificity compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13(16(24)21-19(12-20)10-6-3-7-11-19)27-18-23-22-17(26-18)14-8-4-5-9-15(14)25-2/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQHECTYVZQVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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